

4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671

[Get Quote](#)

Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of **4-(6-Bromopyridin-2-yl)benzaldehyde**, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental properties of **4-(6-Bromopyridin-2-yl)benzaldehyde** are summarized below, providing a clear reference for experimental design and characterization.

Property	Value	Citations
Molecular Formula	$C_{12}H_8BrNO$	[1] [2]
Molecular Weight	262.1 g/mol	[1]
CAS Number	588727-65-5	[1] [3]
Appearance	White to off-white solid	[4]
Purity	Typically $\geq 95\%$	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).	[4] [5]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

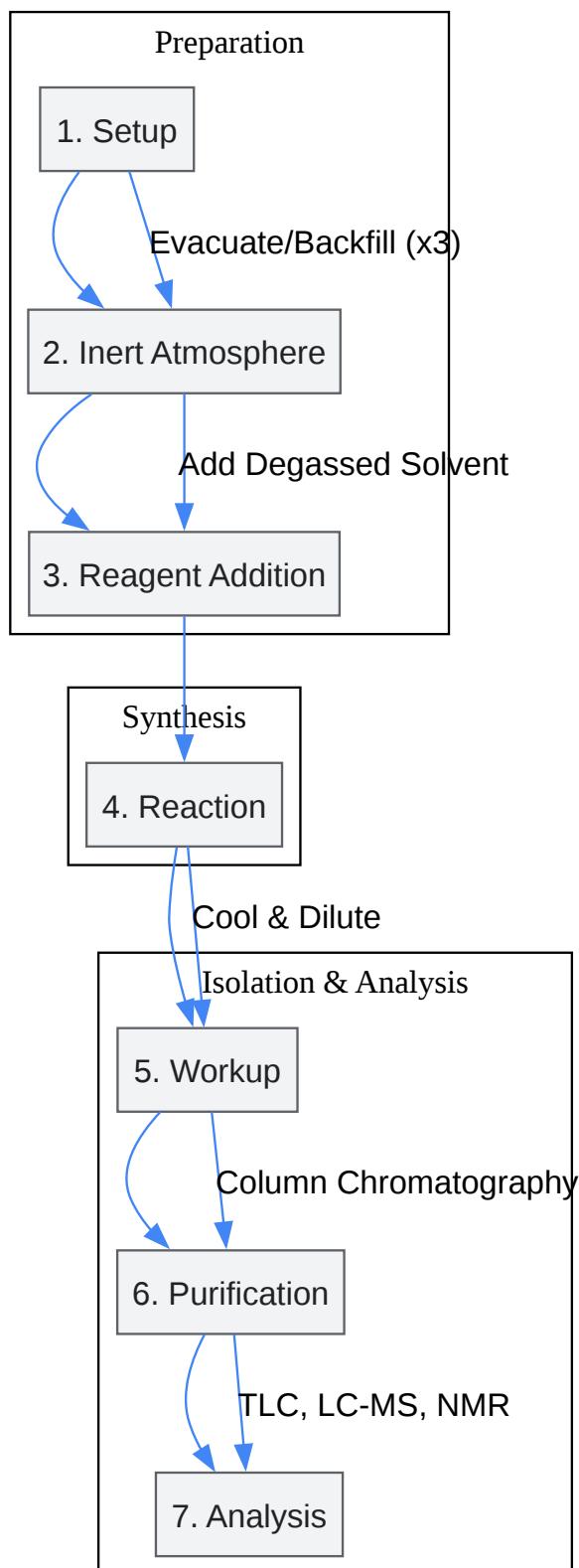
The synthesis of **4-(6-Bromopyridin-2-yl)benzaldehyde** is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid derivative. The general strategy involves the coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The higher reactivity of the C-Br bond at the 6-position of the pyridine ring allows for a selective reaction.

General Experimental Procedure

Materials:

- 2,6-Dibromopyridine (1.0 equivalent)
- 4-Formylphenylboronic acid (1.1-1.2 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, 2-5 mol%)
- Base (e.g., Potassium Carbonate $[K_2CO_3]$ or Potassium Phosphate $[K_3PO_4]$, 2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v))

- Inert gas (Argon or Nitrogen)


Protocol:

- Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, 4-formylphenylboronic acid, the chosen base, and the palladium catalyst.
- Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
- Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.[\[6\]](#)
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, **4-(6-Bromopyridin-2-yl)benzaldehyde**.[\[6\]](#)[\[7\]](#)

Visualized Synthetic Pathway and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction and the general laboratory workflow.

Caption: Suzuki-Miyaura reaction for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. 4-(6-BROMOPYRIDIN-2-YL)BENZALDEHYDE (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 588727-65-5 CAS MSDS (4-(6-BROMOPYRIDIN-2-YL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 588727-65-5|4-(6-Bromopyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313671#4-6-bromopyridin-2-yl-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1313671#4-6-bromopyridin-2-yl-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com